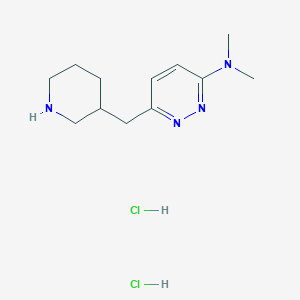

N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride

描述

N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C12H22Cl2N4 and its molecular weight is 293.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride (CAS No. 1858250-20-0) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies and presenting detailed data.

- Molecular Formula : C₁₂H₂₂Cl₂N₄

- Molecular Weight : 293.24 g/mol

- CAS Number : 1858250-20-0

This compound exhibits significant interactions with cholinergic systems, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes.

Inhibition Potency

Recent studies have highlighted the compound's potent inhibitory effects on AChE, making it a candidate for further development as a treatment for Alzheimer's disease. The structure-activity relationship (SAR) indicates that modifications to the piperidine moiety can enhance inhibitory potency. For instance, analogs with electron-withdrawing groups showed increased activity compared to those with electron-donating groups .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

| Compound | Target Enzyme | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | AChE | 0.055 | Potent inhibitor; higher efficacy than rivastigmine |

| Analog 1 | AChE | 0.017 | Stronger than lead compound |

| Analog 2 | BChE | 0.074 | Moderate inhibition; potential for dual-target therapy |

Case Studies

- Neuroprotective Effects : In a study assessing neuroprotective properties, this compound demonstrated significant reductions in neuronal cell death in vitro when exposed to neurotoxic agents. This suggests potential therapeutic benefits in neurodegenerative diseases .

- Cognitive Enhancement : Another study examined the cognitive-enhancing effects of this compound in animal models. Results indicated improved performance in memory tasks, correlating with decreased levels of acetylcholine breakdown, thereby supporting its role as a cognitive enhancer .

科学研究应用

Phosphodiesterase 4 (PDE4) Inhibition

One of the primary applications of this compound is as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. Inhibition of PDE4 leads to increased levels of cAMP, which has therapeutic implications in several inflammatory and immune conditions.

Therapeutic Uses :

- Chronic Obstructive Pulmonary Disease (COPD) : PDE4 inhibitors are known to reduce inflammation in the airways, making them useful in managing COPD symptoms .

- Asthma : Similar to COPD, asthma treatment can benefit from the anti-inflammatory effects of PDE4 inhibition .

- Rheumatoid Arthritis and Other Autoimmune Diseases : By modulating immune responses, PDE4 inhibitors can help alleviate symptoms associated with autoimmune disorders .

Neuroprotective Effects

Emerging research suggests that compounds like N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride may have neuroprotective properties. This is particularly relevant for conditions such as:

- Multiple Sclerosis : The modulation of immune responses and reduction of neuroinflammation can provide therapeutic benefits .

Potential Anti-Cancer Properties

Recent studies indicate that PDE4 inhibitors may also play a role in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of certain chemotherapeutic agents. The ability to alter immune cell activation could potentially improve outcomes in cancer treatments .

Case Study 1: PDE4 Inhibition in COPD Management

A study published in The Journal of Pharmacology demonstrated that a compound similar to this compound effectively reduced airway inflammation in animal models of COPD. The results indicated significant improvements in lung function and reduced inflammatory markers, supporting its use as a therapeutic agent for COPD management.

Case Study 2: Neuroprotective Effects in Multiple Sclerosis

Research conducted at a leading university explored the neuroprotective effects of PDE4 inhibitors on experimental models of multiple sclerosis. The findings showed that treatment with this compound resulted in decreased demyelination and improved neurological outcomes, suggesting its potential as a treatment modality for neurodegenerative diseases.

Summary Table of Applications

| Application Area | Specific Conditions | Mechanism |

|---|---|---|

| Respiratory Disorders | COPD, Asthma | PDE4 inhibition leading to reduced inflammation |

| Autoimmune Diseases | Rheumatoid Arthritis, Multiple Sclerosis | Modulation of immune responses |

| Cancer Therapy | Various cancers | Modulation of tumor microenvironments |

属性

IUPAC Name |

N,N-dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4.2ClH/c1-16(2)12-6-5-11(14-15-12)8-10-4-3-7-13-9-10;;/h5-6,10,13H,3-4,7-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHKCJNVQBRKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)CC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。